molecular formula C8H7IO B2545827 6-Iodo-2,3-dihydrobenzofuran CAS No. 1262411-89-1

6-Iodo-2,3-dihydrobenzofuran

Cat. No. B2545827
CAS RN: 1262411-89-1
M. Wt: 246.047
InChI Key: WYSWTNFLUWTOLA-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydrobenzofuran is a chemical compound . It is a derivative of 2,3-dihydrobenzofuran, which is a class of compounds that are ubiquitous in nature . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives, including 2,3-dihydrobenzofuran, can be synthesized through various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran derivatives has been studied using molecular docking and molecular dynamics . These studies have shown that these compounds do not violate the “Lipinski five rule” as drugs . The binding affinity of these compounds has been studied against various pathogens .


Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied . For example, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been analyzed . For example, the online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of these compounds .

Scientific Research Applications

Antimicrobial Activities

The compound has been synthesized and allowed to react with some nitrogen nucleophiles, resulting in annelated quinazolinone derivatives and other related systems . These synthesized compounds have been screened for their antimicrobial activities against different strains of bacteria and fungi .

Antitumor Activities

Benzofuran compounds, including 6-iodo-2,3-dihydro-1-benzofuran, have shown strong biological activities such as anti-tumor . These substances are potential natural drug lead compounds .

Antibacterial Activities

Benzofuran compounds are known for their antibacterial activities . This makes 6-iodo-2,3-dihydro-1-benzofuran a potential candidate for the development of new antibacterial drugs .

Anti-oxidative Activities

Benzofuran compounds also exhibit anti-oxidative activities . This suggests that 6-iodo-2,3-dihydro-1-benzofuran could be used in the development of drugs for conditions related to oxidative stress .

Anti-viral Activities

Benzofuran compounds have shown anti-viral activities . This indicates that 6-iodo-2,3-dihydro-1-benzofuran could be a potential candidate for the development of new antiviral drugs .

Synthesis of Polycyclic Benzofuran Compounds

6-Iodo-2,3-dihydro-1-benzofuran can be used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . This makes it a valuable starting material in the field of synthetic chemistry .

Construction of Complex Benzofuran Ring Systems

6-Iodo-2,3-dihydro-1-benzofuran can be used in the construction of complex benzofuran ring systems . This is particularly useful in the synthesis of complex organic molecules .

Inhibitors of Serine Proteases

4H-3,1-benzoxazin-4-ones, which can be synthesized from 6-iodo-2,3-dihydro-1-benzofuran, have attracted considerable attention as inhibitors of serine proteases . This suggests potential applications in the development of drugs targeting serine proteases .

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran derivatives has been studied in the context of their biological activities . For example, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .

Safety and Hazards

The safety and hazards of 2,3-dihydrobenzofuran derivatives have been considered . For example, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of research on 2,3-dihydrobenzofuran derivatives include further studies on the optimization of reaction conditions and reaction mechanisms for such reactions . Additionally, these compounds have been proposed as advantageous structures for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

6-iodo-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWTNFLUWTOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,3-dihydrobenzofuran

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